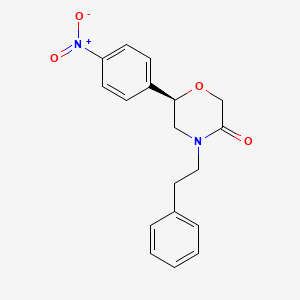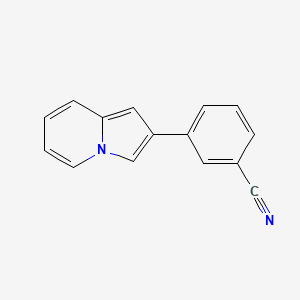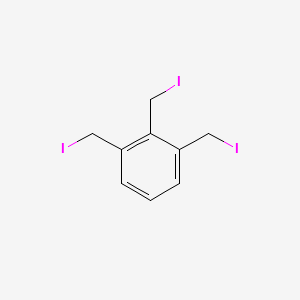![molecular formula C9H13NO6 B14192131 Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate CAS No. 917598-69-7](/img/structure/B14192131.png)
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is an organic compound with a complex structure that includes ester and imidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate typically involves the reaction of dimethyl malonate with an appropriate imidoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the malonate anion attacks the imidoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
- Dimethyl 1,3-propanedioate
Uniqueness
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is unique due to its specific imidoyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
917598-69-7 |
|---|---|
Molecular Formula |
C9H13NO6 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
dimethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxypropanedioate |
InChI |
InChI=1S/C9H13NO6/c1-5(11)10-6(2)16-7(8(12)14-3)9(13)15-4/h7H,1-4H3 |
InChI Key |
MTXUYBMSTAVKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C)OC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)




![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)


![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

